3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine
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Overview
Description
3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiadiazole ring through the reaction of a hydrazine derivative with a carbon disulfide derivative, followed by cyclization. The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the pyridazine ring through a condensation reaction with a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes to enhance scalability .
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for nucleophilic substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring can introduce various functional groups .
Scientific Research Applications
3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine has several scientific research applications, including:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand the interaction of thiadiazole and piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites in enzymes, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions . These interactions can modulate the activity of the target, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and piperazine derivatives, such as:
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-6-phenylpyridazine apart is its combination of three distinct rings (thiadiazole, piperazine, and pyridazine), which provides a unique scaffold for drug design and development.
Properties
IUPAC Name |
3-(methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-25-13-16-19-18(26-22-16)24-11-9-23(10-12-24)17-8-7-15(20-21-17)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIKIHMAZJPVEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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